molecular formula C11H11FO4 B12840891 3-(2-Acetoxy-5-fluorophenyl)propanoic acid

3-(2-Acetoxy-5-fluorophenyl)propanoic acid

Cat. No.: B12840891
M. Wt: 226.20 g/mol
InChI Key: LBIOYOGWFXPJCL-UHFFFAOYSA-N
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Description

3-(2-Acetoxy-5-fluorophenyl)propanoic acid is an organic compound that features a fluorinated aromatic ring and an acetoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetoxy-5-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-5-hydroxybenzene, which is then acetylated to form 2-acetoxy-5-fluorobenzene.

    Side Chain Introduction: The acetoxy-fluorobenzene is then subjected to a Friedel-Crafts acylation reaction using propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetoxy-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield 3-(2-hydroxy-5-fluorophenyl)propanoic acid.

    Oxidation: The aromatic ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Hydrolysis: 3-(2-hydroxy-5-fluorophenyl)propanoic acid.

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

3-(2-acetyloxy-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H11FO4/c1-7(13)16-10-4-3-9(12)6-8(10)2-5-11(14)15/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

LBIOYOGWFXPJCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)F)CCC(=O)O

Origin of Product

United States

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